Akagerine

Description

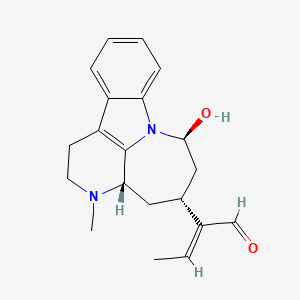

Structure

3D Structure

Properties

CAS No. |

56519-07-4 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(E)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |

InChI |

InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3-/t14-,18+,19+/m1/s1 |

InChI Key |

LGSDYQBPJKYJCT-YTLNUPAMSA-N |

SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |

Isomeric SMILES |

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Akagerine |

Origin of Product |

United States |

Occurrence and Isolation of Akagerine

Formation of 17-O-methylakagerine

One notable artifact of Akagerine is 17-O-methylakagerine. Research has shown that this compound can be formed when alcoholic solvents, particularly methanol (B129727), are used during the extraction process. nih.gov The formation of 17-O-methylakagerine occurs through the reaction of the hydroxyl group of the carbinolamine functionality in the Akagerine molecule with the alcohol solvent. This reaction is a type of etherification.

The presence of 17-O-methylakagerine in extracts is a key indicator that artifact formation has occurred. Its identification alongside Akagerine in isolates from Strychnos decussata where methanol was used as a solvent provides evidence for this chemical transformation. nih.gov

| Artifact Compound | Precursor | Reagent/Solvent | Reaction Type |

|---|---|---|---|

| 17-O-methylakagerine | Akagerine | Methanol | Etherification of carbinolamine |

The potential for such transformations underscores the importance of careful selection of solvents and extraction conditions in phytochemical studies to ensure that the isolated compounds are true natural constituents of the plant and not products of the isolation procedure itself.

Table of Chemical Compounds Mentioned

Proposed Biosynthetic Precursors

The formation of Akagerine, like other monoterpenoid indole (B1671886) alkaloids, relies on the convergence of two distinct biosynthetic routes: the shikimate pathway, which provides the indole moiety, and the mevalonate (B85504) pathway, which contributes the monoterpenoid unit.

Akagerine belongs to the class of monoterpenoid indole alkaloids (MIAs), which are characterized by a structural moiety derived from indole and an isoprene (B109036) group. wikipedia.org The foundational framework for MIAs is established through the condensation of tryptamine (B22526) and secologanin, leading to the formation of strictosidine (B192452). wikipedia.orgjst.go.jpnih.govescholarship.orgresearchgate.netbiorxiv.org This initial condensation product, strictosidine, serves as a pivotal intermediate from which a vast array of diverse MIA skeletons, including that of Akagerine, are subsequently derived through complex chemical transformations. jst.go.jpnih.govresearchgate.net

The biosynthesis of monoterpenoid indole alkaloids commences with the Mannich reaction between tryptamine and secologanin. wikipedia.orgjst.go.jp Tryptamine is an indolamine metabolite derived from the essential amino acid tryptophan. wikipedia.org Secologanin is a secoiridoid monoterpene, synthesized from geranyl pyrophosphate via the mevalonate pathway. wikipedia.orgnih.gov The condensation of these two key precursors yields strictosidine, which is considered the first natural product in the biosynthesis of MIAs. jst.go.jp This crucial step links the secoiridoid and shikimate pathways, setting the stage for the subsequent diversification into various MIA structures. biorxiv.org

The roles of these precursors are summarized in the table below:

| Precursor Compound | Origin/Type | Role in Biosynthesis | PubChem CID |

| Tryptamine | Indole derivative (from Tryptophan) | Provides the indole moiety; undergoes Mannich reaction with secologanin. wikipedia.org | 1150 wikipedia.org |

| Secologanin | Secoiridoid monoterpene (from Geranyl pyrophosphate) | Provides the monoterpenoid unit; condenses with tryptamine. wikipedia.org | 161276 uni.lu |

Research has identified palicoside (B1249112) as a significant biosynthetic intermediate in the pathway leading to Akagerine. scribd.comresearchgate.netresearchgate.netnih.gov Palicoside, a glucoalkaloid, has been isolated from plants such as Strychnos mellodora. scribd.comresearchgate.netga-online.org Experimental evidence, particularly through enzymatic studies, has demonstrated that the enzymatic glucose cleavage of palicoside directly reveals the biosynthetic pathway to Akagerine. scribd.comresearchgate.netresearchgate.netnih.govfao.org This suggests that palicoside is positioned downstream of the initial strictosidine formation and undergoes specific modifications to become a direct precursor to Akagerine.

Enzymatic Transformations in Akagerine Biosynthesis

The conversion of biosynthetic intermediates into Akagerine involves specific enzymatic actions, particularly glucosidase-mediated cleavage and subsequent cyclization events.

A critical enzymatic transformation in the biosynthesis of Akagerine is the glucosidase-mediated cleavage of palicoside. scribd.comresearchgate.netresearchgate.netnih.govfao.org Studies have shown that the removal of the glucose moiety from palicoside by specific glucosidases is a key step that unmasks the reactive intermediate necessary for the subsequent formation of Akagerine. researchgate.netnih.gov This enzymatic hydrolysis is essential for progressing from the glycosylated intermediate (palicoside) to the aglycone, which then undergoes further cyclization and rearrangement to form the final Akagerine structure. researchgate.net

The final stages of Akagerine biosynthesis are believed to involve complex cyclization mechanisms, often studied through "bioinspired" synthetic approaches. jst.go.jpnih.govresearchgate.netrsc.orgresearchgate.netdokumen.pubnih.govresearchgate.net These bioinspired transformations aim to mimic the natural enzymatic processes that lead to the intricate polycyclic structure of Akagerine from its precursors, such as strictosidine aglycones or intermediates derived from palicoside cleavage. nih.govresearchgate.net Key steps often involve the formation of new rings and the establishment of specific stereochemistry, reflecting the complexity of natural product synthesis. nih.govnih.govnih.gov Researchers have explored such strategies for the divergent total synthesis of various monoterpenoid indole alkaloids, including Akagerine, from common intermediates like strictosidine or its aglycones. nih.govresearchgate.netresearchgate.net These mechanisms often involve intramolecular reactions that efficiently construct the characteristic caged structure of Akagerine, which features methylation at the N4 position and a hemiacetal (or acetal) linkage between the indole N1 and C17 positions. dokumen.pub

Chemical Synthesis of Akagerine and Its Analogues

Total Synthesis Approaches to Akagerine

The total synthesis of Akagerine has been achieved through various innovative strategies, each highlighting different aspects of synthetic chemistry. These approaches have focused on efficiently constructing the tetracyclic core and controlling the stereochemistry of its multiple chiral centers.

A notable advancement in the synthesis of Akagerine was the development of a chemoenzymatic approach to produce the natural enantiomer, (-)-Akagerine, in a stereocontrolled manner. jst.go.jp This strategy elegantly combines the precision of biocatalysis with the versatility of traditional organic chemistry. A key feature of this synthesis is the use of an enzymatic process to establish the initial chirality of a key building block, which is then carried through a series of chemical transformations.

The synthesis commences with a readily available cyclohexenedimethanol monoacetate. jst.go.jp The critical enzymatic step involves the desymmetrization of a prochiral substrate, a reaction catalyzed by enzymes that allows for the creation of a chiral molecule with high enantiomeric excess. This bio-catalytic step is foundational to the entire synthetic route, ensuring the final product has the correct absolute stereochemistry observed in the natural product. This integration of enzymatic and chemical steps showcases a powerful strategy for the efficient and enantioselective synthesis of complex natural products like Akagerine. jst.go.jp

Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of complex molecules like Akagerine. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities. A formal stereoselective synthesis of (±)-akagerine has been reported, which constructs a known pentacyclic dilactam precursor of the final molecule. rsc.org

This particular route involves several key stereoselective steps. One such step is the addition of an enolate of 1-acetylindole (B1583761) to a 3-acetyl-2-fluoropyridinium salt, which leads to the formation of a 1,4-dihydropyridine (B1200194) intermediate. The subsequent chemical manipulations, including the elaboration of an (E)-ethylidene substituent and the final ring closure, are designed to control the relative stereochemistry of the newly formed chiral centers, ultimately leading to the correct architecture of the Akagerine precursor. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, and organocascade reactions, where a series of transformations occur in a single pot, have become powerful tools in modern organic synthesis for building molecular complexity efficiently. nih.govnih.gov These methods are frequently applied to the asymmetric synthesis of natural products. nih.gov However, based on the reviewed scientific literature, specific applications of organocatalyzed or organocascade strategies for the total synthesis of Akagerine have not been reported.

The construction of Akagerine's complex scaffold relies on several key chemical reactions and the formation of specific intermediates. These steps are crucial for assembling the various rings and functional groups of the molecule.

Cyclohexenedimethanol Intermediates : The chemoenzymatic synthesis of (-)-Akagerine begins with the chiral synthon, (1S,2R)-cyclohexenedimethanol monoacetate. jst.go.jp This building block, which contains the initial stereochemical information, is elaborated through multiple steps, including bond cleavage, to eventually form a crucial part of the final tetracyclic skeleton.

Dialdehyde (B1249045) Cyclization : A pivotal moment in the chemoenzymatic route is the regio- and stereoselective cyclization of a dialdehyde intermediate. jst.go.jp This transformation constructs the tetracyclic framework of Akagerine in a single, crucial step. The precise control over how this dialdehyde closes is essential for forming the correct ring system with the desired stereochemistry.

Pummerer Reaction : In a formal synthesis of (±)-akagerine, the final ring of a pentacyclic precursor is closed using a Pummerer reaction. rsc.org This reaction typically involves the rearrangement of a sulfoxide (B87167) in the presence of an activating agent like acetic anhydride. In this synthesis, it serves as an effective method for forming the C ring of the Akagerine skeleton. rsc.org

Pictet–Spengler Reaction : While not explicitly named in the abstracts of the reviewed Akagerine syntheses, the Pictet–Spengler reaction is a fundamental and widely used method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures in many indole (B1671886) alkaloids. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. The dialdehyde cyclization step in the chemoenzymatic synthesis of Akagerine proceeds via a similar mechanistic pathway, involving the reaction of an amine with an aldehyde to form an iminium ion, which is then attacked by the nucleophilic indole ring to close the new ring.

Key Synthetic Strategies and Reactions for Akagerine

| Strategy/Reaction | Role in Synthesis | Key Intermediate/Feature | Reference |

|---|---|---|---|

| Chemoenzymatic Synthesis | Establishes initial chirality for (-)-Akagerine | (1S,2R)-cyclohexenedimethanol monoacetate | jst.go.jp |

| Stereoselective Synthesis | Constructs a key precursor of (±)-akagerine | Pentacyclic dilactam | rsc.org |

| Dialdehyde Cyclization | Forms the core tetracyclic skeleton | Dialdehyde precursor | jst.go.jp |

| Pummerer Reaction | Closes the C ring of the alkaloid framework | Sulfoxide intermediate | rsc.org |

Structural Elucidation and Conformational Analysis of Akagerine

Spectroscopic Techniques for Akagerine Structure Determination

Spectroscopic methods provide invaluable experimental data on the atomic connectivity, functional groups, and spatial arrangement of atoms within a molecule. For Akagerine, various techniques have been employed to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For Akagerine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. While specific detailed NMR data tables for Akagerine were not found in the provided search results, its structure has been confirmed through comparison with reported NMR spectra in the literature. mdpi-res.comresearchgate.net

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR spectroscopy provides insights into the number of different proton environments, their chemical shifts (δ, ppm), and their coupling patterns (multiplicity and coupling constants, J). Chemical shifts are influenced by the electronic environment of the protons, with deshielded protons appearing downfield (higher ppm values) and shielded protons appearing upfield (lower ppm values). oregonstate.educompoundchem.com

¹³C NMR spectroscopy reveals the number of distinct carbon environments and their chemical shifts. The broader chemical shift range in ¹³C NMR compared to ¹H NMR allows for clearer differentiation of carbon atoms, including quaternary carbons which are often weak in proton-decoupled spectra. oregonstate.edulibretexts.orgrsc.org

Table 1: General ¹H NMR Chemical Shift Ranges for Common Functional Groups

| Chemical Environment of Hydrogen | Chemical Shift (δ, ppm) |

| Alkane (CH-CR₃) | 0.8 - 1.9 |

| Allylic, Benzylic, Ketone (=C-CH) | 1.8 - 2.5 |

| Alkyne (C≡C-H) | 2.5 - 3.5 |

| Alkyl Halide (CH-X) | 3.0 - 5.0 |

| Ether/Alcohol/Ester (CH-O) | 3.5 - 5.5 |

| Alkene (=C-H) | 4.5 - 7.0 |

| Aromatic (Ph-H) | 6.5 - 9.5 |

| Aldehyde (RC(=O)-H) | 9.0 - 10.0 |

| Carboxylic Acid (RCO₂H) | > 9.5 (broad) |

| Alcohol Hydroxyl (O-H) | 0.5 - 5.0 (variable) |

| Amine (N-H) | 1.0 - 4.0 (variable) |

| Chemical Environment of Carbon | Chemical Shift (δ, ppm) |

| Alkane (CH-CR₃) | 10 - 50 |

| Alkyl Halide (CH-X) | 40 - 80 |

| Ether/Alcohol/Ester (CH-O) | 50 - 80 |

| Alkyne (C≡C-H) | 70 - 110 |

| Alkene (=C-H) | 115 - 160 |

| Aromatic (Ph-H) | 125 - 170 |

| Carboxylic Acid (RCO₂H) | 165 - 190 |

| Aldehyde/Ketone (C=O) | 190 - >200 |

2D NMR Techniques:

COrrelation SpectroscopY (COSY): This homonuclear 2D NMR experiment shows correlations between protons that are J-coupled, typically through two or three bonds. It is crucial for establishing proton-proton connectivity within spin systems. rsc.orglibretexts.orgnih.gov

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is a homonuclear 2D NMR experiment that identifies protons that are spatially close to each other (within approximately 5-7 Å) through space, regardless of bond connectivity. This is vital for determining the relative stereochemistry and conformation of a molecule. rsc.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that correlates protons directly bonded to a carbon atom (one-bond connectivity). It is highly sensitive and allows for the assignment of ¹³C resonances based on known ¹H assignments. Edited HSQC can differentiate between CH/CH₃ (positive peaks) and CH₂ (negative peaks). rsc.orglibretexts.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a heteronuclear 2D NMR experiment that reveals long-range correlations between protons and carbons, typically across two to four (or sometimes five) bonds. It is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or ring systems where direct proton-carbon bonds are absent. rsc.orglibretexts.orgnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation patterns, which can be indicative of specific structural features. Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry (ESI/Q-TOF/MS) is a powerful technique for the characterization of complex molecules like Akagerine. oregonstate.eduub.edu

ESI-MS: ESI is a soft ionization technique that produces protonated or deprotonated molecular ions, [M+H]⁺ or [M-H]⁻, with minimal fragmentation, allowing for accurate determination of the molecular mass. ub.edu

Q-TOF MS: The Q-TOF analyzer provides high mass accuracy and resolution, enabling precise determination of elemental composition. ub.edu

MS/MS (Tandem MS): By applying collision-induced dissociation (CID) in the MS/MS mode, the molecular ion can be fragmented into smaller ions. The fragmentation patterns provide structural clues about the molecule's connectivity and substructures. Characteristic neutral losses or specific fragment ions can be diagnostic for certain functional groups or structural motifs. researchgate.netub.eduresearchgate.netnih.govmiamioh.edu

Table 3: Common Fragmentation Patterns in Mass Spectrometry

| Fragment Type / Loss | Structural Implication (General) |

| Loss of H₂O | Presence of hydroxyl group |

| Loss of CO₂ | Presence of carboxylic acid |

| Loss of CH₃ | Methyl group |

| Loss of C₂H₄ | Ethyl group or ethylene (B1197577) elimination |

| Alpha-cleavage | Cleavage adjacent to heteroatom or double bond |

| McLafferty rearrangement | Carbonyl compounds with γ-hydrogen |

| Retro Diels-Alder | Cyclic systems |

Infrared (IR) and Raman spectroscopies are complementary vibrational techniques that provide information on the functional groups present in a molecule by analyzing its vibrational modes. While specific Akagerine IR and Raman data were not found in the search results, these techniques are generally used to confirm the presence of key functional groups. libretexts.orgnih.govnih.govmasterorganicchemistry.comhoriba.com

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate (stretch or bend). Different functional groups absorb at characteristic frequencies, allowing for their identification. For instance, the presence of hydroxyl (O-H) groups, carbonyl (C=O) groups, and C-H stretching vibrations can be identified. libretexts.orgmasterorganicchemistry.comspectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecules, which results in shifts in the wavelength of the scattered light corresponding to molecular vibrations. Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, often complementing IR data, especially for aqueous solutions where IR can be problematic. rsc.orgnih.govresearchgate.nethoriba.comspectroscopyasia.comsigmaaldrich.comreadthedocs.io

Table 4: General IR and Raman Absorption Ranges for Common Functional Groups

| Functional Group / Vibration | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch (alcohols) | 3200-3600 (broad) | ~3300 |

| N-H stretch (amines) | 3300-3500 | - |

| C-H stretch (alkane) | 2850-3000 | ~2900 |

| C-H stretch (alkene) | >3000 | - |

| C≡C stretch (alkyne) | 2100-2250 | ~2200 |

| C≡N stretch (nitrile) | 2200-2260 | ~2200 |

| C=O stretch (carbonyl) | 1650-1830 (strong) | ~1700 |

| C=C stretch (alkene) | 1620-1680 | ~1650 |

| Aromatic C=C stretch | 1450-1600 | ~1600 |

Computational Chemistry for Configuration Studies

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in complementing experimental spectroscopic data, especially for determining the absolute configuration and conformational preferences of complex molecules like Akagerine.

DFT calculations are a powerful quantum chemical method used to predict molecular geometries, electronic properties, and spectroscopic parameters. For Akagerine, DFT has been applied to study its configuration, as exemplified by a study on 17-O-methyl akagerine. nih.gov

Geometry Optimization: DFT calculations can optimize the three-dimensional geometry of a molecule, finding the most stable conformational isomers (conformers). This involves minimizing the total energy of the system. rsc.orgnih.govmasterorganicchemistry.comhoriba.com

Basis Sets and Functionals: Common functionals like B3LYP are often used in conjunction with various basis sets (e.g., 6-31G+(d), 6-311G++(2d,p)) to perform these calculations. The choice of basis set and functional can influence the accuracy of the predicted properties. nih.gov

Prediction of Spectroscopic Parameters: DFT can predict theoretical NMR chemical shifts (¹H and ¹³C), coupling constants, and vibrational frequencies (for IR and Raman spectra), which can then be compared with experimental data. miamioh.edu

The correlation between theoretical and experimental data is essential for confirming proposed structures and understanding conformational preferences. For a derivative, 17-O-methyl akagerine, DFT calculations were combined with NMR spectroscopy to analyze its configuration. nih.gov

Dihedral Angles and Coupling Constants: The study on 17-O-methyl akagerine involved correlating theoretical dihedral angles with experimentally obtained coupling constants from COSY and NOESY spectra. This correlation helps in validating the predicted three-dimensional arrangement of atoms. nih.gov

¹³C Chemical Shifts: Theoretical ¹³C chemical shifts calculated using DFT were compared to experimental ¹³C NMR values for 17-O-methyl akagerine. Small differences between the theoretical and experimental ¹³C values indicate a good agreement and support the proposed structures. nih.gov This iterative process of comparing calculated and observed data is crucial for unambiguous structural and conformational assignments, especially when multiple possible structures or conformers exist.

X-ray Crystallography for Relative Configuration

The definitive determination of Akagerine's relative configuration was accomplished through single-crystal X-ray crystallography. This powerful technique provides a three-dimensional representation of a molecule, revealing the precise spatial arrangement of its atoms and thus establishing the relative positions of its stereogenic centers.

Initial investigations into Akagerine's structure employed various spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provided insights into its functional groups and connectivity uliege.be. However, for the unambiguous assignment of its complex stereochemistry, X-ray diffraction analysis was crucial.

Crystals of Akagerine, obtained by recrystallization from hexane, were subjected to X-ray diffraction. The analysis confirmed the previously derived structural features and, most importantly, established the relative configuration of the alkaloid uliege.be. The crystallographic data revealed that Akagerine crystals belong to the tetragonal system, with specific unit cell dimensions and space group information.

The crystallographic data for Akagerine are summarized below:

| Property | Value |

| Crystal System | Tetragonal |

| Space Group | P 4₁2₁2 or P 4₃2₁2 |

| Molecules per Unit Cell | 8 |

| Unit Cell Dimensions | a = b = 9.255 Å, c = 42.165 Å |

Note: Further detailed crystallographic data were indicated to be published in Acta Crystallographica in 1975. uliege.be

This X-ray crystallographic analysis was instrumental in confirming the complex tetracyclic indole (B1671886) system of Akagerine and precisely defining the relative stereochemistry of its chiral centers. The ability of X-ray crystallography to provide direct evidence of atomic positions in a crystal lattice makes it an indispensable tool for the structural elucidation of complex natural products like Akagerine, especially for confirming relative configurations where other spectroscopic methods might provide less conclusive evidence patnawomenscollege.inscispace.comhuji.ac.il.

Structure Activity Relationship Sar Studies of Akagerine and Its Analogues

Methodological Approaches in SAR Studies

SAR studies typically involve a combination of synthetic chemistry and computational techniques to systematically explore the chemical space around a lead compound.

The synthesis of Akagerine and its analogues is a challenging endeavor due to its intricate polycyclic framework. However, various synthetic strategies have been developed to access Akagerine and related monoterpenoid indole (B1671886) alkaloids. Bioinspired total syntheses, often starting from chiral precursors such as strictosidine (B192452) aglycones, have enabled the construction of the Akagerine scaffold researchgate.net. Chemo-enzymatic approaches have also been employed in the enantioselective synthesis of (-)-Akagerine, utilizing readily available chiral building blocks sit.edu.cnrsc.org. These synthetic methodologies allow for the systematic modification of the Akagerine structure, enabling the creation of derivatives with specific alterations to functional groups or ring systems. The ability to synthesize these analogues is a prerequisite for experimental SAR studies, where the biological activity of each modified compound can be assessed and compared to the parent molecule.

In addition to experimental synthesis and biological testing, computational methods play an increasingly vital role in modern SAR studies. In silico molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) with a protein target (receptor) nih.govumich.edunih.gov. This approach can provide insights into the potential mechanism of action and identify key interactions between the compound and its biological target nih.govnih.govnih.gov. For Akagerine, theoretical studies, including molecular docking, have been reported for derivatives such as 17-O-methyl-Akagerine, aiming to understand their interactions with biological systems ibict.br.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational SAR technique that uses mathematical models to correlate chemical descriptors of compounds with their biological activities nih.gov. These models can predict the activity of new, unsynthesized compounds and help identify the structural features that are most important for activity nih.govrsc.org. While general computational SAR methodologies are well-established for analyzing large datasets and identifying SAR patterns rsc.orgresearchgate.net, detailed applications specifically for Akagerine beyond general docking mentions are not extensively documented in the publicly accessible literature.

Structural Determinants for Biological Activity

The unique and complex structure of Akagerine is inherently linked to its biological activities. Understanding the specific structural features that govern these activities is central to SAR.

Akagerine's chemical structure features a complex ring system, including a fluorene (B118485) ring and a diazacycloheptane ring, which are considered responsible for its potential biological activities nih.gov. Key structural elements also include N4 methylation and a hemiacetal linkage between the indole N1 and C17 positions mdpi.com. Functional groups such as hydroxyl groups and the aldehyde moiety are critical determinants of a molecule's physical, chemical, and biological properties, often participating in hydrogen bonding or other intermolecular interactions with biological targets ontosight.aicityu.edu.hkquora.comsolubilityofthings.com. For example, the presence and position of hydroxyl groups can significantly influence a compound's activity and selectivity cityu.edu.hk. While the general importance of these functional groups and complex ring systems in dictating biological activity is well-established in SAR studies of various compounds nih.govuniroma1.it, specific detailed findings on how modifications to these particular features in Akagerine directly alter its activity are not widely reported in the accessible literature.

Stereochemistry plays a pivotal role in the biological activity of natural products and drug molecules, as different stereoisomers can exhibit distinct potencies, efficacies, or even adverse effects due to their specific three-dimensional interactions with biological targets nih.govmichberk.comijpras.comnumberanalytics.com. The absolute configuration of Akagerine has been determined by X-ray methods, revealing specific stereochemical relationships, such as the cis orientation of H(3), H(15), O(17), and the lone pair on N(4) chemistry-chemists.compharmacy180.com. While the importance of stereochemistry is globally acknowledged in drug design, detailed SAR studies explicitly comparing the biological activities of different stereoisomers of Akagerine or its synthetically modified analogues are not extensively documented in the available scientific literature.

SAR in the Context of Different Biological Targets

Pre Clinical Mechanistic and Pharmacological Investigations of Akagerine

In Vivo Pre-clinical Models (Excluding human trials)

Protozoal Infection Models (e.g., antiprotozoal activity in mice)

Investigations into the antiprotozoal activity of akagerine have revealed that it possesses limited efficacy against various protozoan parasites. Studies assessing alkaloids isolated from Strychnos usambarensis evaluated their in vitro activities against Entamoeba histolytica and Plasmodium falciparum, and their in vivo activity against Plasmodium berghei in mice. nih.govthieme-connect.comuliege.be

While other alkaloids from Strychnos usambarensis, such as strychnopentamine (B1234750) and 3',4'-dihydrousambarensine, demonstrated high activity against P. falciparumin vitro, and usambarensine, usambarine, and 18,19-dihydrousambarine (B1257315) showed significant activity against E. histolyticain vitro, akagerine exhibited only minor antiprotozoal activity. nih.govthieme-connect.comuliege.beprota4u.org Specifically, akagerine was noted to have "little antiprotozoal activity" in these models. nih.govthieme-connect.comuliege.beprota4u.org

The comparative antiprotozoal activities of selected alkaloids from Strychnos usambarensis are summarized in the table below, highlighting akagerine's comparatively low efficacy.

Table 1: Summary of Antiprotozoal Activity of Selected Alkaloids from Strychnos usambarensis

| Compound Name | Entamoeba histolytica (in vitro) | Plasmodium falciparum (in vitro) | Plasmodium berghei (in vivo in mice) |

| Akagerine | Little activity | Little activity | Little activity |

| Strychnopentamine | Not specified | Highly active | Inactive/Non-toxic |

| 3',4'-Dihydrousambarensine | Not specified | Highly active | Inactive/Non-toxic |

| Usambarensine | Highly active | Less active | Not specified |

| Usambarine | Highly active | Less active | Not specified |

| 18,19-Dihydrousambarine | Highly active | Less active | Not specified |

| Nb-Methylusambarensine | Less active than Usambarensine | Less active than Usambarensine | Not specified |

Convulsant Activity Models (in mice)

Akagerine and its derivatives have been identified as potent convulsant agents. prota4u.org Pre-clinical studies, including those conducted in mice, have confirmed these convulsant properties. researchgate.net However, it is important to note that the convulsant potency of akagerine is significantly lower than that of strychnine (B123637), being approximately 100 times less active than strychnine in inducing convulsions. prota4u.org This suggests a notable, albeit comparatively weaker, effect on the central nervous system leading to convulsive activity.

Table 2: Convulsant Activity of Akagerine in Mice

| Compound Name | Effect on Convulsant Activity in Mice | Relative Potency (compared to Strychnine) |

| Akagerine | Potent convulsant agent | Approximately 100 times less active |

Future Directions and Research Gaps in Akagerine Chemistry and Biology

Development of Novel Synthetic Routes

The total synthesis of complex natural products like Akagerine presents considerable challenges, often involving the intricate construction of multiple chiral centers and caged ring systems nih.govuni.lu. Early efforts toward the enantioselective synthesis of (-)-Akagerine have been reported, employing chemoenzymatic approaches. These syntheses have utilized key tactics such as novel cyclization reactions, modified Fischer indolization, oxidative lactonization of diols in the presence of an indole (B1671886) ring, and late-stage cyclization to complete the intricate caged ring scaffold nih.gov. Additionally, a formal synthesis of (±)-Akagerine has been achieved via 1,4-dihydropyridines, involving the addition of 1-acetylindole (B1583761) enolates to pyridinium (B92312) salts followed by acid-induced cyclization researchgate.net.

Despite these achievements, the development of more efficient, atom-economical, and stereoselective synthetic routes remains a critical future direction. Current methods often involve numerous steps, which can limit scalability and broader research applications uni.lunih.gov. Bioinspired total syntheses, which mimic natural biosynthetic pathways, offer a promising avenue for accessing Akagerine-type indole alkaloids and could provide more streamlined and sustainable production methods nih.gov. The integration of biocatalysis, leveraging enzymes for specific transformations, could significantly enhance the efficiency and "greenness" of Akagerine synthesis, as has been demonstrated for other alkaloids nih.gov. Furthermore, exploring "retro-biosynthetic" approaches, which involve fragmenting complex natural products to identify simpler precursors for synthesis, could open new pathways not only for Akagerine but also for related akuammiline (B1256633) alkaloids nih.gov.

Comprehensive Exploration of Akagerine Analogues for Enhanced Activity

Akagerine is one of several monoterpenoid indole alkaloids found in various Strychnos species. While Akagerine itself has shown limited antiprotozoal activity in certain studies, the broader Strychnos alkaloid family exhibits a diverse array of biological activities, including antiamoebic and antiplasmodial properties. This highlights the potential for designing and synthesizing Akagerine analogues with enhanced or novel biological activities.

The systematic exploration of Akagerine analogues requires comprehensive structure-activity relationship (SAR) studies. SAR analysis is fundamental to understanding how modifications to a molecule's chemical structure influence its biological effects and potency. For instance, other alkaloid classes, such as β-carbolines and manzamine A derivatives, have demonstrated that specific structural changes, including methylation or dimerization, can significantly impact their antimalarial activity and reduce cytotoxicity. The unique structural features of Akagerine, such as its complex polycyclic core and specific functional groups, could be systematically modified to investigate their impact on biological interactions. For example, Akagerine lactone, a derivative, possesses a unique structure that might confer specific interactions with biological targets. Similarly, 10-hydroxy-17-O-methylakagerine is another known derivative with potential pharmacological activities. Future research should focus on:

Targeted Synthesis of Analogues: Designing and synthesizing a library of Akagerine derivatives with systematic modifications to key structural motifs.

Quantitative Structure-Activity Relationships (QSAR): Developing computational models to predict the biological activity of new analogues based on their chemical structures, guiding more efficient synthesis efforts.

Bioisosteric Replacements: Investigating the replacement of functional groups with bioisosteres to improve pharmacokinetic properties, target affinity, or reduce undesirable effects.

Chiral Pool and Asymmetric Synthesis: Utilizing advanced synthetic methodologies to access specific stereoisomers of Akagerine and its analogues, as stereochemistry can profoundly influence biological activity.

Advanced Mechanistic Elucidation using Omics Technologies

A thorough understanding of Akagerine's precise mechanism of action at a molecular and cellular level is critical for its development as a potential therapeutic agent. While some studies indicate Akagerine's potential effects on enzymes and receptors involved in inflammation and cell signaling pathways, a comprehensive elucidation of its biological targets and downstream effects is largely lacking.

Omics technologies, including genomics, proteomics, and metabolomics, offer powerful tools for unraveling complex biological processes and identifying molecular targets of bioactive compounds. Metabolomics, for instance, is a key approach in systems biology for understanding metabolic networks and how specific compounds influence them. Advanced analytical platforms, such as integrated UHPLC-QTOF-MS/MS-SPE-NMR systems, enable high-throughput metabolite identification and provide rich biological context, enhancing the value of metabolomics data for systems biology studies.

Future research should leverage these technologies to:

Target Identification: Employ proteomic approaches (e.g., chemical proteomics, affinity purification-mass spectrometry) to directly identify proteins that bind to Akagerine or its active analogues.

Pathway Elucidation: Utilize transcriptomics (RNA sequencing) and proteomics to identify global changes in gene and protein expression profiles in response to Akagerine treatment, thereby revealing affected cellular pathways.

Metabolic Profiling: Conduct metabolomics studies to analyze the metabolic changes induced by Akagerine in biological systems, which can provide insights into its mechanism of action and potential metabolic fate.

Systems Biology Integration: Integrate data from various omics platforms to build a holistic picture of Akagerine's effects, from molecular interactions to cellular responses.

Biomarker Discovery: Identify potential biomarkers of Akagerine's activity, efficacy, or even off-target effects, which could be valuable for future pre-clinical and clinical studies.

Expanding Pre-clinical Biological Screening for New Indications

Akagerine has been reported to possess convulsant properties nih.gov and has shown some, albeit limited, antiprotozoal activity against organisms like Entamoeba histolytica and Plasmodium falciparum. However, the broader spectrum of biological activities for Akagerine and its analogues remains largely underexplored. Other alkaloids from Strychnos species have demonstrated a wide range of pharmacological effects, including antimicrobial, hypotensive, spasmolytic, amoebicidal, and antimitotic activities. This suggests a significant untapped potential for Akagerine.

Expanding pre-clinical biological screening for Akagerine and its rationally designed analogues is a crucial future direction. This expansion should include:

Antimicrobial Activity: Systematically screening against various bacterial, fungal, and viral pathogens, given the general antimicrobial properties observed in other alkaloids.

Anticancer Activity: Evaluating cytotoxicity and anti-proliferative effects against a diverse panel of cancer cell lines, as some Strychnos alkaloids and other natural products exhibit promising anticancer properties.

Anti-inflammatory Activity: Further investigating its reported activity against enzymes involved in inflammation and exploring its potential in various inflammatory models.

Neurological Applications: Beyond its convulsant effects, conducting targeted screening on various neurological targets to understand its interaction with the nervous system, potentially leading to novel neuroactive compounds.

Neglected Tropical Diseases: Given its antiprotozoal activity, even if limited, further exploration against a broader range of neglected tropical diseases could identify new lead compounds.

Immunomodulatory Effects: Investigating its potential to modulate immune responses, an area often influenced by natural products.

Such comprehensive pre-clinical screening, coupled with in vivo studies, will be essential to fully characterize Akagerine's pharmacological profile and identify new therapeutic indications, thereby maximizing its potential as a valuable natural product.

Q & A

Q. What are the critical steps and conditions for synthesizing Akagerine, and how can yield be optimized?

Akagerine synthesis involves a multi-step pathway starting from precursor compounds. Key steps include:

- Intermediate 332 formation : Use LDA in THF at -30°C for 1.5 hours to ensure selective deprotonation .

- Oxidation with mCPBA : Conduct at -70°C in DCM to minimize side reactions during epoxidation .

- Final cyclization : Employ Bu₃SnH in benzene under reflux to achieve high regioselectivity . Yield optimization requires strict temperature control, reagent purity verification, and real-time monitoring (e.g., TLC or NMR).

Q. How should researchers characterize Akagerine’s structural identity and purity?

- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm functional groups and stereochemistry. Compare data with literature values for validation .

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula . Contaminants (e.g., unreacted intermediates) must be quantified via GC-MS or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

- Replicate protocols : Ensure exact replication of reaction conditions (solvent, temperature, reagent ratios) from conflicting studies .

- Systematic troubleshooting : Test variables such as moisture levels (e.g., anhydrous vs. wet THF) or catalyst aging (e.g., Pd(PPh₃)₄ activity) .

- Meta-analysis : Compare raw datasets from published studies to identify methodological discrepancies (e.g., calibration differences in NMR) .

Q. What strategies are effective for designing derivatives like Malindine from Akagerine?

- Functional group modification : Target C-17 and N-1 positions for regioselective glucosidase-mediated transformations .

- Mechanistic studies : Use DFT calculations to predict reactive sites and guide synthetic routes (e.g., dialdehyde intermediates) .

- In silico screening : Apply molecular docking to prioritize derivatives with enhanced bioactivity before lab synthesis .

Q. How can researchers ensure reproducibility in pharmacological studies of Akagerine?

- Standardized assays : Use positive/negative controls (e.g., IC₅₀ comparisons) and validate cell lines via STR profiling .

- Data transparency : Publish raw datasets (e.g., dose-response curves) and statistical codes (e.g., R/Python scripts) in supplementary materials .

- Collaborative verification : Partner with independent labs to cross-validate findings, addressing batch-to-batch variability .

Methodological Guidelines

- Experimental design : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with methodological rigor .

- Data integrity : Archive reaction logs, spectra, and statistical outputs in indexed repositories (e.g., Zenodo) for auditability .

- Ethical compliance : Disclose synthetic hazards (e.g., TFAA toxicity) and adhere to institutional safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.